molecular formula C21H29FN4O B6093096 2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol

2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol

Cat. No.: B6093096
M. Wt: 372.5 g/mol
InChI Key: PIMSZGSWHFURAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol is a complex organic compound that features a pyrazole ring, a piperazine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 2-fluorophenylhydrazine with an appropriate diketone under acidic conditions.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling Reactions: The pyrazole and piperazine rings are then coupled using a suitable linker, such as a halomethyl compound, under basic conditions.

    Final Assembly: The final compound is assembled by reacting the coupled intermediate with 2-chloroethanol under basic conditions to introduce the ethanol group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole and piperazine rings contribute to its overall pharmacological activity. The compound may modulate the activity of neurotransmitters or inhibit the growth of cancer cells by interfering with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-(piperazin-1-yl)propan-2-ol
  • 2-(4-(2-Fluorophenyl)-1H-pyrazol-1-yl)ethanol
  • 4-(2-Fluorophenyl)-1-(3-methylbut-2-enyl)piperazine

Uniqueness

2-[4-[[1-(2-Fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol is unique due to its combination of a fluorophenyl group, a pyrazole ring, and a piperazine ring. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN4O/c1-17(2)7-9-25-11-10-24(16-19(25)8-12-27)14-18-13-23-26(15-18)21-6-4-3-5-20(21)22/h3-7,13,15,19,27H,8-12,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMSZGSWHFURAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1CCO)CC2=CN(N=C2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.